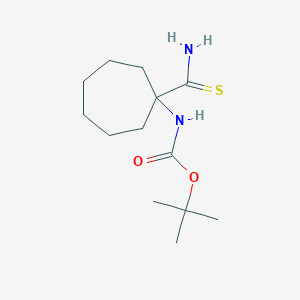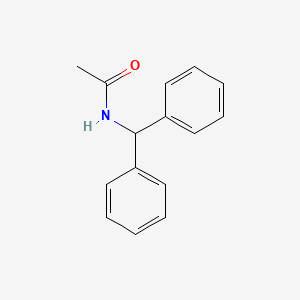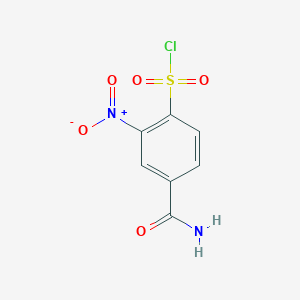![molecular formula C12H13ClO2 B6616546 1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid CAS No. 1462882-37-6](/img/structure/B6616546.png)
1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)methylcyclobutane-1-carboxylic acid, also known as 4-chloromandelic acid (4-CMA), is an organic compound belonging to the class of cyclobutane carboxylic acids. It is a white, crystalline solid with a molecular weight of 197.57 g/mol. 4-CMA is a chiral molecule, with two enantiomeric forms, (R)-4-CMA and (S)-4-CMA. 4-CMA is a useful synthetic intermediate in the production of a variety of compounds, including pharmaceuticals, pesticides, and other agrochemicals. It is also used in the synthesis of several other compounds, such as amino acids and peptides.
科学研究应用
4-CMA is commonly used in scientific research as a substrate for various enzymes. It is used as a substrate for the enzyme monoamine oxidase, which catalyzes the oxidation of monoamines such as serotonin and dopamine. It is also used as a substrate for the enzyme choline acetyltransferase, which catalyzes the transfer of acetyl groups from acetyl-CoA to choline. In addition, 4-CMA is used as a substrate for the enzyme acyl-CoA synthetase, which catalyzes the formation of acyl-CoA from fatty acids.
作用机制
4-CMA is an inhibitor of monoamine oxidase, choline acetyltransferase, and acyl-CoA synthetase. It inhibits the activity of these enzymes by binding to the active site and blocking the substrate from binding. This prevents the enzyme from catalyzing the reaction, and thus inhibits the enzyme's activity.
Biochemical and Physiological Effects
4-CMA has several biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, choline acetyltransferase, and acyl-CoA synthetase. In addition, 4-CMA has been shown to inhibit the activity of several other enzymes, including acetylcholinesterase and glutathione S-transferase. 4-CMA has also been shown to inhibit the activity of several proteins, including cyclooxygenase and nitric oxide synthase.
实验室实验的优点和局限性
The advantages of using 4-CMA in laboratory experiments include its low cost and its ability to inhibit a variety of enzymes and proteins. Additionally, 4-CMA is a chiral molecule, which makes it useful for studying the stereochemistry of enzyme-catalyzed reactions. The main limitation of using 4-CMA in laboratory experiments is its toxicity; it is classified as a hazardous substance, and should be handled with care.
未来方向
Future research on 4-CMA could focus on exploring its potential therapeutic applications. For instance, further studies could be conducted to determine if 4-CMA has any therapeutic effects on neurological disorders, such as Alzheimer’s disease or Parkinson’s disease. Additionally, further research could be conducted to determine if 4-CMA has any potential applications in the treatment of cancer. Finally, further studies could be conducted to explore the potential of 4-CMA as a pesticide or herbicide.
合成方法
4-CMA can be synthesized in a variety of ways. The most common method of synthesis is the reaction of 4-chlorophenylacetic acid with cyclobutanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces a mixture of (R)-4-CMA and (S)-4-CMA, which can be separated by column chromatography. Other methods of synthesis include the reaction of 4-chlorophenylacetic acid with cyclobutene in the presence of an acid catalyst, and the reaction of 4-chlorophenylacetic acid with cyclobutadiene in the presence of an acid catalyst.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-4-2-9(3-5-10)8-12(11(14)15)6-1-7-12/h2-5H,1,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRRXISNLQOUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-bromophenyl)methyl]-7H-purin-6-amine](/img/structure/B6616476.png)









![2-[4-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid](/img/structure/B6616552.png)

